![molecular formula C18H24N2O3 B7469164 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid](/img/structure/B7469164.png)
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid, also known as CPPB, is a chemical compound that has been extensively studied in the field of neuroscience. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning, memory, and synaptic plasticity.
Wirkmechanismus
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding inhibits the activity of mGluR5, which results in the modulation of various neurological processes such as learning, memory, and synaptic plasticity. The inhibition of mGluR5 has been shown to have therapeutic potential in various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid are primarily related to the modulation of mGluR5 activity. By inhibiting the activity of mGluR5, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been shown to modulate various neurological processes such as learning, memory, and synaptic plasticity. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor subtype. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been extensively studied, and its synthesis method has been optimized to increase yield and purity. However, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid also has some limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in in vivo experiments. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid. One direction is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. Another direction is the study of the role of mGluR5 in various neurological processes. This could lead to a better understanding of the molecular mechanisms underlying learning, memory, and synaptic plasticity. Finally, the study of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid could also lead to the development of new tools for studying the role of mGluR5 in various neurological processes.
Synthesemethoden
The synthesis of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid involves the reaction of 4-cyclohexylpiperazine-1-carbonyl chloride with 3-carboxybenzaldehyde in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid in its pure form. This synthesis method has been optimized over the years to increase the yield and purity of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been extensively studied in the field of neuroscience due to its selective antagonism of mGluR5. This receptor subtype has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been shown to have therapeutic potential in these disorders by modulating the activity of mGluR5. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has also been studied for its potential use as a tool compound to study the role of mGluR5 in various neurological processes.
Eigenschaften
IUPAC Name |
3-(4-cyclohexylpiperazine-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(14-5-4-6-15(13-14)18(22)23)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZIGRANVIIKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.